molecular formula C7H8ClF3N2O B7451631 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hcl

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hcl

Cat. No.: B7451631
M. Wt: 228.60 g/mol
InChI Key: BLJSWINQBQPMFV-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride is a chemical compound with a unique structure that includes an amino group, a methyl group, and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-cyano-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one with ammonia under specific conditions to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups, leading to a wide range of possible products.

Scientific Research Applications

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Amino-5-fluoropyridine

Uniqueness

Compared to similar compounds, 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridinone ring. This combination of functional groups can result in distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c1-12-3-4(7(8,9)10)2-5(11)6(12)13;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJSWINQBQPMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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